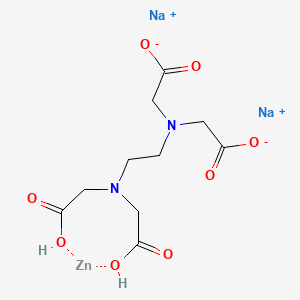
Ethylenediamine-N,N,N',N''-tetraacetic acid disodium-zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine-N,N,N’,N’‘-tetraacetic acid disodium-zinc salt is a coordination compound that combines ethylenediamine-N,N,N’,N’'-tetraacetic acid with zinc and sodium ions. This compound is known for its ability to chelate metal ions, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediamine-N,N,N’,N’‘-tetraacetic acid disodium-zinc salt typically involves the reaction of ethylenediamine-N,N,N’,N’‘-tetraacetic acid with zinc and sodium hydroxide. The reaction is carried out in an aqueous solution, where ethylenediamine-N,N,N’,N’'-tetraacetic acid is dissolved and then reacted with zinc sulfate and sodium hydroxide under controlled pH conditions to form the disodium-zinc salt.
Industrial Production Methods
In industrial settings, the production of ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelated structure.
Common Reagents and Conditions
The common reagents used in reactions involving ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out in aqueous solutions at neutral to slightly basic pH.
Major Products
The major products formed from reactions involving ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt are metal-chelate complexes. These complexes are highly stable and soluble in water, making them useful in various applications.
Scientific Research Applications
Ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to sequester metal ions in analytical chemistry and to stabilize metal ions in solution.
Biology: In molecular biology, it is used to inhibit metal-dependent enzymes and to protect biomolecules from metal-catalyzed oxidation.
Medicine: It is used in diagnostic assays as an anticoagulant and in treatments to remove heavy metals from the body.
Industry: It is used in water treatment to remove metal ions, in the textile industry to prevent metal ion interference, and in agriculture to enhance the availability of micronutrients to plants.
Mechanism of Action
The mechanism of action of ethylenediamine-N,N,N’,N’‘-tetraacetic acid disodium-zinc salt involves the chelation of metal ions. The compound forms octahedral complexes with divalent and trivalent metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple coordination sites provided by the ethylenediamine-N,N,N’,N’'-tetraacetic acid moiety.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt: Similar in structure but lacks the zinc ion, making it less effective in applications requiring zinc.
Nitrilotriacetic acid: Another chelating agent but with fewer coordination sites, making it less effective in forming stable complexes.
Diethylenetriaminepentaacetic acid: Has more coordination sites than ethylenediamine-N,N,N’,N’'-tetraacetic acid, making it more effective in some applications but also more complex to synthesize.
Uniqueness
Ethylenediamine-N,N,N’,N’'-tetraacetic acid disodium-zinc salt is unique due to its ability to chelate zinc ions specifically, which is beneficial in applications where zinc is required. Its stability and solubility in water also make it highly versatile and effective in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAWJUZDNQYIPJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O8Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














